molecular formula C15H20BrNO2 B15356759 Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B15356759
M. Wt: 326.23 g/mol
InChI Key: ILKCZFITHVVGBM-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:

  • Bromination: The starting material, 4-bromophenylmethanol, undergoes bromination to introduce the bromo group at the para position of the benzene ring.

  • Piperidine Formation: The brominated compound is then reacted with piperidine-3-carboxylic acid ethyl ester under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-3-carboxylic acid and piperidine-3-one.

  • Reduction: Piperidine-3-amine derivatives.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its bromo group makes it a versatile building block for further chemical modifications.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development.

Industry: The compound is used in the manufacturing of agrochemicals and dyes due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • Ethyl 3-(4-bromophenyl)propionate: Similar structure but lacks the piperidine ring.

  • 4-Bromophenylacetic acid: Contains a bromophenyl group but is a carboxylic acid rather than an ester.

Uniqueness: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is unique due to its piperidine ring, which provides additional chemical stability and reactivity compared to similar compounds. This makes it more versatile in various chemical and biological applications.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12/h4-7,17H,2-3,8-11H2,1H3

InChI Key

ILKCZFITHVVGBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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